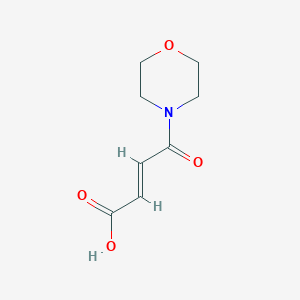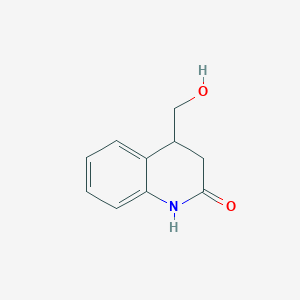
Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-
Overview
Description
Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-: is an organic compound with a piperidine ring substituted at the 1-position with a 2-chloro-1-oxopropyl group and at the 3,5-positions with methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- typically involves the reaction of 3,5-dimethylpiperidine with 2-chloropropionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,5-Dimethylpiperidine+2-Chloropropionyl chloride→Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl-+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic substitution: Substituted piperidines with various functional groups.
Reduction: Piperidine, 1-(2-hydroxypropyl)-3,5-dimethyl-.
Oxidation: Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dicarboxylic acid.
Scientific Research Applications
Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is used in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential precursor for the development of pharmaceutical agents.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- exerts its effects involves the interaction of its functional groups with biological targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Piperidine, 1-(2-chloro-1-oxopropyl)-2,2-dimethyl-
- Pyrrolidine, 1-(2-chloro-1-oxopropyl)-2,2-dimethyl-
- N-(2-chloro-1-oxopropyl)-β-alanine methyl ester
Uniqueness: Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- is unique due to the presence of two methyl groups at the 3,5-positions, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-4-8(2)6-12(5-7)10(13)9(3)11/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIMBCFTHLZFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397992 | |
| Record name | Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90497-92-0 | |
| Record name | Piperidine, 1-(2-chloro-1-oxopropyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)









